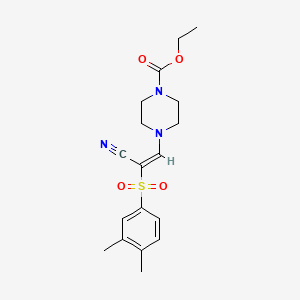
(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-ethyl 4-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core with a sulfonyl group and a cyano-vinyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of electron-withdrawing groups and functional moieties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Case Study:
In a study evaluating a related compound, it was found that the IC50 values against various cancer cell lines were in the range of 1.61 to 1.98 µg/mL, indicating strong cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 | 1.61 |
| Compound B | Jurkat | 1.98 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar sulfonyl-containing piperazine derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may possess similar activity.
Mechanism:
The antimicrobial action is often attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies. Modifications to the piperazine ring and sulfonyl group have been shown to enhance potency and selectivity towards specific biological targets.
Key Findings:
- Substituent Effects: The presence of electron-donating groups on the phenyl ring increases cytotoxicity.
- Piperazine Modifications: Variations in the piperazine substituents can significantly alter pharmacokinetic properties and receptor affinity.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological implications is crucial. Preliminary studies suggest that compounds in this class exhibit low acute toxicity in animal models, with LD50 values exceeding 2000 mg/kg . However, long-term toxicity studies are necessary to establish safety profiles.
Propriétés
IUPAC Name |
ethyl 4-[(E)-2-cyano-2-(3,4-dimethylphenyl)sulfonylethenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-4-25-18(22)21-9-7-20(8-10-21)13-17(12-19)26(23,24)16-6-5-14(2)15(3)11-16/h5-6,11,13H,4,7-10H2,1-3H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRZUKSGKLSSE-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













